

# Hydrolysis Kinetics of Aqueous $\text{TiOSO}_4$ Solutions: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Titanium(IV) oxysulfate*

Cat. No.: *B8193013*

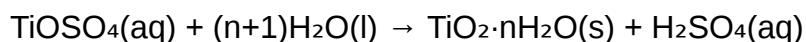
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This technical guide provides a comprehensive overview of the hydrolysis kinetics of aqueous titanium oxysulfate ( $\text{TiOSO}_4$ ) solutions, a critical step in the sulfate process for producing titanium dioxide ( $\text{TiO}_2$ ). Understanding and controlling this complex physicochemical process is paramount as it directly influences the properties of the resulting metatitanic acid ( $\text{TiO}_2 \cdot n\text{H}_2\text{O}$ ) and, consequently, the final  $\text{TiO}_2$  pigment's quality and performance. This document details the underlying reaction mechanisms, influencing factors, experimental protocols for kinetic studies, and quantitative kinetic data.

## Introduction to $\text{TiOSO}_4$ Hydrolysis

The hydrolysis of titanyl sulfate is the core of the sulfate process for  $\text{TiO}_2$  production.<sup>[1][2]</sup> In this step, soluble titanium oxysulfate is converted into insoluble hydrated titanium dioxide, commonly referred to as metatitanic acid, through a carefully controlled precipitation process. The overall reaction can be represented as:



This process is not a simple precipitation reaction but a complex series of steps involving nucleation, growth, and agglomeration. The kinetics of this transformation are highly sensitive to a variety of process parameters, which must be precisely controlled to achieve the desired particle size distribution, crystal phase, and purity of the final product.

## The Hydrolysis Process: Stages and Mechanism

The hydrolysis of  $\text{TiOSO}_4$  typically proceeds through three distinct stages, resulting in an "S"-shaped curve for the hydrolysis yield over time.[2][3]

- **Induction Period:** This initial phase is characterized by a slow reaction rate where nucleation centers are formed.
- **Rapid Hydrolysis Period:** Following the induction period, the reaction rate accelerates significantly. This stage is predominantly a first-order reaction controlled by the surface growth of the hydrated  $\text{TiO}_2$  particles.[2][3]
- **Mature Period:** As the concentration of free  $\text{Ti}^{4+}$  ions decreases, the reaction rate slows down and becomes controlled by surface diffusion processes.[2]

The mechanism of hydrolysis involves the formation of colloidal intermediates.[1][4] In solution, titanium ions exist as hydrated complexes.[1] The hydrolysis proceeds through the breaking of chemical bonds to form a colloidal complex, which then undergoes nucleation, crystal growth, and agglomeration to form primary and secondary particles of metatitanic acid.[1][2]

## Factors Influencing Hydrolysis Kinetics

A multitude of factors can influence the rate and outcome of  $\text{TiOSO}_4$  hydrolysis. Understanding their interplay is crucial for process control.

- **Temperature:** Increasing the hydrolysis temperature shortens the induction and rapid hydrolysis periods, thus increasing the overall hydrolysis rate.[2][3] It also influences the crystal growth and particle size of the resulting metatitanic acid.[2][3]
- **Concentration of  $\text{TiOSO}_4$  and Sulfuric Acid:** The initial concentrations of titanyl sulfate and free sulfuric acid are major factors affecting the hydrolysis rate.[2][5] Higher concentrations of free sulfuric acid tend to inhibit the hydrolysis reaction.[2][5][6]
- **Impurities:** The presence of other metal ions can significantly impact the hydrolysis kinetics.
  - **Iron ( $\text{Fe}^{2+}/\text{Fe}^{3+}$ ):** The concentration of iron ions has a clear effect, with  $\text{Fe}^{2+}$  and  $\text{Fe}^{3+}$  showing opposing influences on the hydrolysis rate.[5]

- Magnesium ( $\text{MgSO}_4$ ) and Aluminum ( $\text{Al}_2(\text{SO}_4)_3$ ): These salts can accelerate the hydrolysis of  $\text{TiOSO}_4$ , which is attributed to their influence on the concentration of  $\text{H}^+$  ions and the coordination-dissociation mechanism of sulfate ions.[7][8]
- Seed Crystals: The addition of seed crystals, such as anatase or rutile nuclei, can accelerate the hydrolysis process by providing surfaces for precipitation and growth, thereby shortening the induction period.[1][5][9]
- Dilution: The volume ratio of dilution water to the titanium solution affects the initial concentration and the number of seed crystals generated, thereby influencing the hydrolysis rate.[1]
- Stirring Speed: While having a negligible effect on the chemical kinetics, the intensity of stirring plays a role in determining the final particle size of the aggregates.[6]

## Quantitative Kinetic Data

The hydrolysis of  $\text{TiOSO}_4$  has been the subject of numerous kinetic studies. The following tables summarize key quantitative data extracted from the literature.

Parameter	Value	Conditions	Source
Activation Energy ( $E_a$ )	147.6 kJ/mol	Industrial low-concentration $\text{TiOSO}_4$ solution	[2][3]
Pre-exponential Factor ( $k_0$ )	$1.40 \times 10^{18} \text{ min}^{-1}$	Industrial low-concentration $\text{TiOSO}_4$ solution	[2][3]
Activation Energy ( $E_a$ )	$160 \pm 2 \text{ kJ/mol}$	Transition from amorphous to crystalline anatase phase	[2][5]
Rate Constant ( $k_0$ )	$2.86 \times 10^{11} \text{ min}^{-1}$	Transition from amorphous to crystalline anatase phase	[2][5]

Table 1: Activation Energies and Pre-exponential Factors for  $\text{TiOSO}_4$  Hydrolysis.

Initial $\text{TiOSO}_4$ Concentration	Initial $\text{H}_2\text{SO}_4$ Concentration	Final Degree of Hydrolysis	Source
420 g/dm <sup>3</sup>	216 g/dm <sup>3</sup>	81%	[5][10]
300 g/dm <sup>3</sup>	216 g/dm <sup>3</sup>	92%	[5][10]
340 g/dm <sup>3</sup>	261 g/dm <sup>3</sup>	49%	[5][10]
340 g/dm <sup>3</sup>	136 g/dm <sup>3</sup>	96%	[5][10]

Table 2: Influence of Initial Reactant Concentrations on the Final Degree of Hydrolysis.

## Experimental Protocols for Kinetic Studies

The following sections detail generalized methodologies for investigating the hydrolysis kinetics of  $\text{TiOSO}_4$  solutions.

### Materials and Equipment

- Reactants: Industrial or laboratory-grade  $\text{TiOSO}_4$  solution, deionized water, and solutions of any impurities to be studied (e.g.,  $\text{FeSO}_4$ ,  $\text{MgSO}_4$ ,  $\text{Al}_2(\text{SO}_4)_3$ ).
- Apparatus: Jacketed glass reactor with a condenser, temperature controller (e.g., water bath), mechanical stirrer, peristaltic pump (for continuous or semi-batch experiments), filtration apparatus (e.g., Buchner funnel and vacuum flask), and an oven for drying.
- Analytical Instruments: Burettes for titration, spectrophotometer, X-ray diffractometer (XRD), scanning electron microscope (SEM), and particle size analyzer.

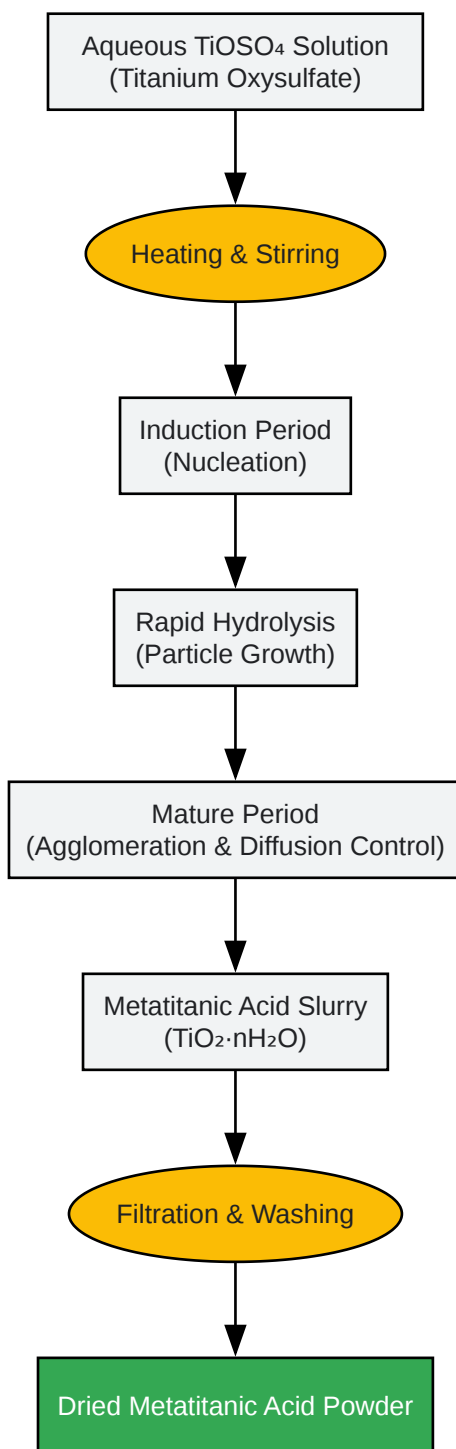
### Experimental Procedure for Batch Hydrolysis

- Solution Preparation: Prepare the initial  $\text{TiOSO}_4$  solution of the desired concentration. If studying the effect of impurities, add the respective salts at the required concentrations.
- Reactor Setup: Assemble the jacketed reactor with the condenser, thermometer, and stirrer. Set the desired reaction temperature using the circulating water bath.

- Initiation of Hydrolysis:
  - Without Seeding: Heat the  $\text{TiOSO}_4$  solution in the reactor to the set temperature under constant stirring.
  - With Seeding: In some protocols, a separate "seed" is generated by rapidly heating a small portion of the  $\text{TiOSO}_4$  solution or by adding pre-made  $\text{TiO}_2$  nuclei. The bulk of the  $\text{TiOSO}_4$  solution is then added to the seed solution.
  - An alternative method involves preheating deionized water in the reactor and then pumping the preheated  $\text{TiOSO}_4$  solution into the water over a specific period.[\[2\]](#)
- Sampling: At regular time intervals, withdraw samples of the reaction slurry.
- Sample Analysis:
  - Immediately filter the sample to separate the solid metatitanic acid from the supernatant.
  - Determine the concentration of  $\text{Ti}^{4+}$  remaining in the supernatant using chemical titration.
  - Calculate the hydrolysis rate ( $\eta$ ) using the formula:  $\eta = (C_0 - C_t) / C_0$ , where  $C_0$  is the initial  $\text{Ti}^{4+}$  concentration and  $C_t$  is the concentration at time t.[\[2\]](#)
- Product Characterization: Wash the filtered solid with dilute sulfuric acid and then deionized water to remove unreacted species. Dry the solid in an oven. Characterize the dried metatitanic acid using XRD for crystal structure and crystallite size, SEM for morphology, and a particle size analyzer for particle size distribution.

## Visualizations

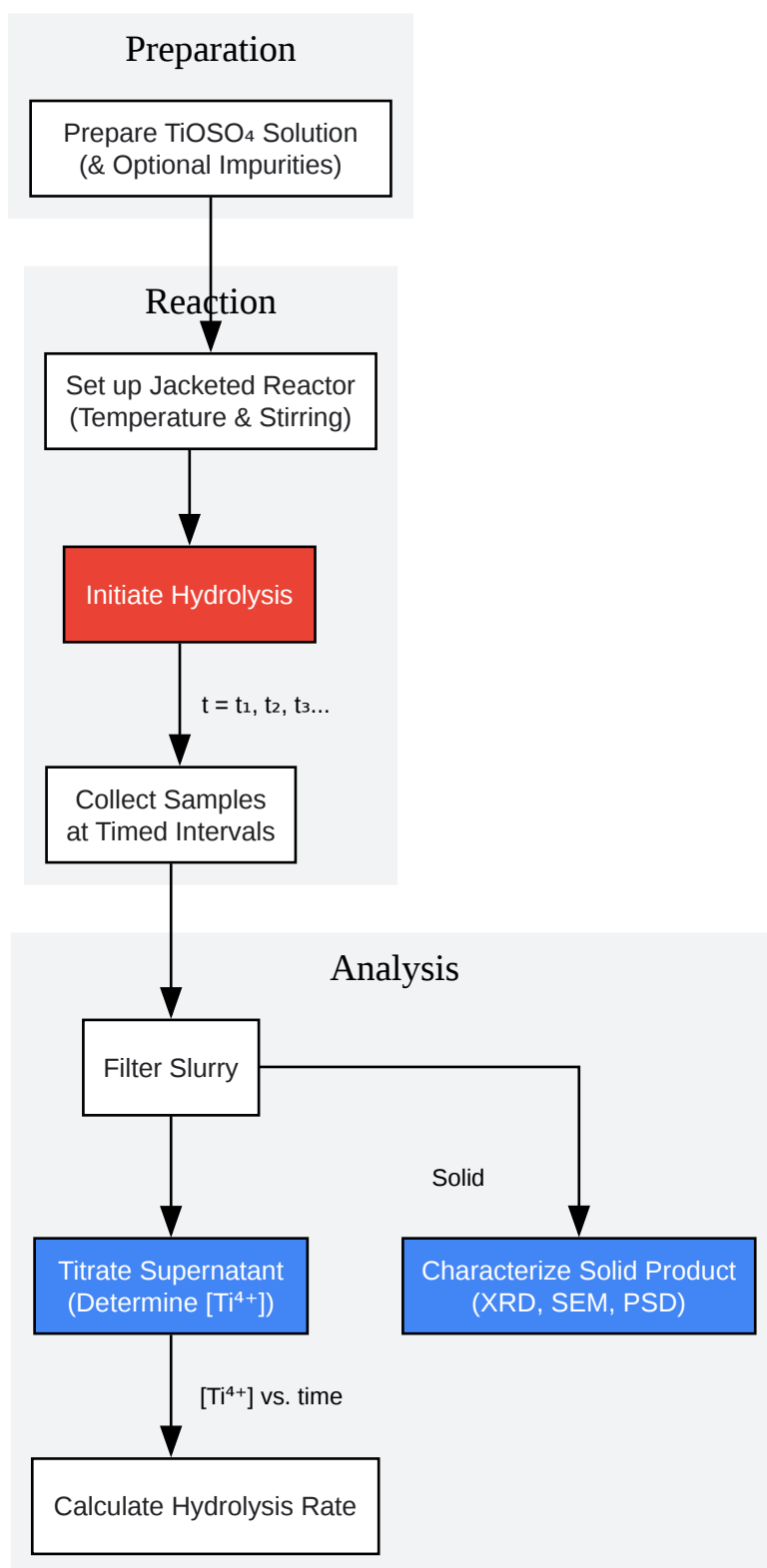
### Logical Flow of $\text{TiOSO}_4$ Hydrolysis

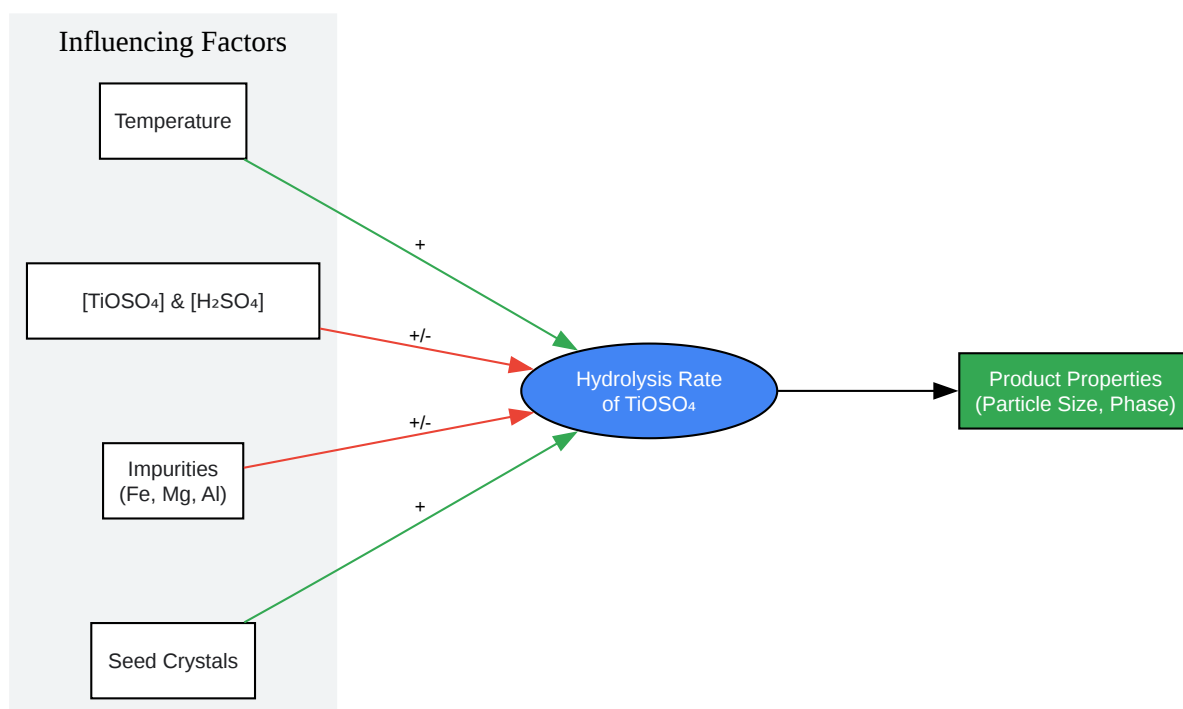


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Caption: Logical workflow of the  $\text{TiOSO}_4$  hydrolysis process.

## Experimental Workflow for Kinetic Analysis





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